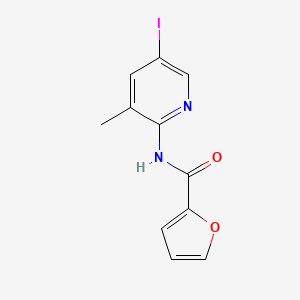

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide

Description

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a substituted pyridine ring. The pyridine moiety is substituted with an iodine atom at position 5 and a methyl group at position 3, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2/c1-7-5-8(12)6-13-10(7)14-11(15)9-3-2-4-16-9/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXNFGWQCSFOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C2=CC=CO2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide typically involves the reaction of 5-iodo-3-methylpyridin-2-amine with furan-2-carboxylic acid. The reaction is carried out under microwave-assisted conditions, which significantly reduces the reaction time and increases the yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for reaction time, solvent use, and substrate amounts. The use of microwave reactors in industrial settings can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The furan and pyridine rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide and its analogs:

Key Observations:

Halogen Substitution :

- The iodine atom in the target compound may enhance halogen bonding compared to bromine or chlorine analogs (e.g., 5b, ). This could improve target affinity in biological systems.

- Bromine-substituted analogs (e.g., 5b) exhibit antibacterial activity but suffer from lower synthetic yields (38%) due to steric and electronic challenges .

Heterocyclic vs. Aryl Substituents :

- Pyridine-based analogs (e.g., target compound, 5b) differ from benzothiazole derivatives (e.g., ) in electronic properties. Benzothiazoles often exhibit stronger π-π stacking interactions, which may enhance binding to aromatic enzyme pockets.

Functional Group Variations :

- Thiourea-linked derivatives (e.g., ) show divergent applications (e.g., antioxidants, fuel additives) compared to carboxamide-only analogs, highlighting the role of the sulfur atom in modulating reactivity and solubility.

Synthetic Accessibility :

- Hydrazinyl and thiourea derivatives (e.g., a2, ) are synthesized in higher yields (70–89%) compared to bulky aryl-substituted carboxamides (e.g., 5b, 38% yield) .

Antibacterial Activity:

- N-(4-bromophenyl)furan-2-carboxamide (5b) inhibits drug-resistant A. baumannii and MRSA, likely via disruption of membrane integrity or enzyme inhibition . The iodine substituent in the target compound may amplify this effect due to its larger atomic radius and polarizability.

Insecticidal Activity:

- Hydrazinyl derivatives (e.g., a2, a3) act as insect growth regulators, possibly by interfering with chitin synthesis or endocrine pathways . The target compound’s methyl group may enhance metabolic stability compared to these analogs.

Antioxidant Activity:

- Thiourea-functionalized furan-2-carboxamides (e.g., ) scavenge free radicals via sulfur and amide NH groups.

Computational and Structural Validation

- Molecular docking studies on N-(4-bromophenyl)furan-2-carboxamide (5b) suggest strong interactions with bacterial penicillin-binding proteins (PBPs) . Similar computational modeling for the target compound could predict enhanced binding due to iodine’s electronegativity and steric effects.

Biological Activity

N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound is characterized by the presence of a furan ring and a pyridine moiety, which contribute to its biological activity. The iodine atom in the structure is notable for enhancing reactivity through halogen bonding, potentially increasing the compound's affinity for biological targets.

The mechanism of action typically involves:

- Inhibition or activation of specific enzymes or receptors : The compound interacts with molecular targets, modulating their activity.

- Induction of apoptosis : Similar compounds have shown efficacy in triggering programmed cell death in cancer cells, which may also be applicable to this compound.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effective inhibition at micromolar concentrations.

Anticancer Properties

The compound has been explored for its anticancer potential, particularly against several cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation in:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- HeLa (cervical cancer)

The cytotoxicity was assessed using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Preliminary findings suggest that this compound may have IC50 values comparable to established chemotherapeutic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(5-bromo-3-methylpyridin-2-yl)furan-2-carboxamide | 12.5 | Anticancer |

| N-(5-chloro-3-methylpyridin-2-yl)furan-2-carboxamide | 15.0 | Anticancer |

| N-(pyridin-2-ylmethyl)furan-2-carboxamide | 20.0 | Antimicrobial |

From the table, it is evident that the iodine substitution enhances the biological activity compared to bromine or chlorine substitutions.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with flow cytometry revealing increased apoptosis markers such as caspase activation.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µM against both strains, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(5-iodo-3-methylpyridin-2-yl)furan-2-carboxamide?

- Methodology : Multi-step synthesis typically involves:

Iodination : Introducing iodine at the 5-position of 3-methylpyridine via electrophilic substitution (e.g., using N-iodosuccinimide under acidic conditions).

Amide Coupling : Reacting the iodinated pyridine with furan-2-carboxylic acid using coupling agents like EDC/HOBt or DCC.

Purification : Employ column chromatography and recrystallization to isolate the product.

- Critical Parameters : Temperature control (<60°C for iodination), anhydrous solvents (e.g., DMF or THF), and reaction time (12-24 hours for coupling). Characterization via H/C NMR and HPLC (≥95% purity) is essential .

Q. How is the structural integrity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 6.5–7.2 ppm for furan).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (expected m/z: ~371.0).

- X-ray Crystallography : Resolves iodine’s spatial orientation and confirms regioselectivity in the pyridine ring .

Q. What are the primary applications of this compound in medicinal chemistry?

- Therapeutic Targets :

- Enzyme Inhibition : Potential kinase or protease inhibition due to iodine’s electronegativity and furan’s π-stacking ability.

- Receptor Modulation : Pyridine’s nitrogen and iodine may target G-protein-coupled receptors (GPCRs) or nuclear receptors.

- Preliminary studies on analogs show anti-inflammatory and anticancer activity in vitro .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing iodide byproducts?

- Strategies :

- Catalytic Systems : Use Pd/Cu catalysts for selective iodination to reduce polyhalogenation.

- Byproduct Removal : Add NaSO to quench excess iodine; employ scavenger resins during purification.

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance iodine solubility and reaction homogeneity.

- Data Contradictions : Discrepancies in reported yields (40–75%) may arise from iodide stability; monitor via TLC and adjust stoichiometry .

Q. What mechanisms explain conflicting bioactivity data in cellular assays?

- Resolution Approaches :

Orthogonal Assays : Compare enzyme inhibition (IC) vs. cell viability (MTT assay) to distinguish direct vs. off-target effects.

Purity Analysis : Trace iodide impurities (e.g., from degradation) may antagonize activity; use ICP-MS to quantify iodine content.

Metabolic Stability : Assess hepatic microsomal stability (t) to rule out rapid metabolism in cell lines .

Q. How does the iodine substituent influence binding affinity in molecular docking studies?

- Computational Insights :

- Electrostatic Effects : Iodine’s polarizability enhances van der Waals interactions in hydrophobic pockets (e.g., ATP-binding sites).

- Hydrogen Bonding : Iodine may act as a weak H-bond acceptor with backbone amides (e.g., in kinase targets).

- Docking Workflow : Use Schrödinger Suite or AutoDock Vina; validate with mutagenesis (e.g., replacing iodine with H/F to assess affinity loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.